molecular formula C18H18N2O4 B11473296 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol

3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol

Cat. No.: B11473296
M. Wt: 326.3 g/mol
InChI Key: RGWBWVCNTNCSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol is a pyrazole-based heterocyclic compound characterized by three key substituents:

  • A hydroxyl group at position 5 of the pyrazole ring.
  • A 3,4-dimethoxyphenyl group at position 3.
  • A 4-methoxyphenyl group at position 1.

The hydroxyl and methoxy groups enhance solubility through polar interactions and hydrogen bonding, while the aromatic systems enable π-π stacking with biological targets .

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C18H18N2O4/c1-22-14-7-5-13(6-8-14)20-18(21)11-15(19-20)12-4-9-16(23-2)17(10-12)24-3/h4-11,19H,1-3H3

InChI Key

RGWBWVCNTNCSAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with α,β-Unsaturated Carbonyl Compounds

The most widely reported method involves the cyclocondensation of 4-methoxyphenylhydrazine with α,β-unsaturated ketones or chalcones bearing a 3,4-dimethoxyphenyl group. For instance, chalcone derivatives synthesized from 3,4-dimethoxyacetophenone and 4-methoxybenzaldehyde react with hydrazine hydrate in refluxing ethanol to form the pyrazole ring .

Reaction Conditions:

  • Solvent: Ethanol or glacial acetic acid

  • Temperature: Reflux (78–118°C)

  • Time: 6–24 hours

  • Yield: 68–76%

Mechanistic Insights:
The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated carbonyl, followed by cyclization and tautomerization. The presence of electron-donating methoxy groups stabilizes intermediates through resonance, facilitating ring closure .

One-Pot Three-Component Reactions

Green chemistry approaches utilize one-pot reactions to minimize waste and improve efficiency. A study employing g-C₃N₄.SO₃H as a heterogeneous catalyst demonstrated the synthesis of pyrazol-5-ol derivatives via a three-component reaction involving dimedone, aryl aldehydes, and hydrazine derivatives .

Optimized Protocol:

  • Catalyst: g-C₃N₄.SO₃H (15 mg)

  • Solvent: Ethanol/water (1:1)

  • Temperature: Room temperature

  • Time: 12 hours

  • Yield: 75–80%

Advantages:

  • Reduced environmental impact due to aqueous conditions.

  • Catalyst recyclability for up to five cycles without significant loss in activity .

Nanocatalyst-Assisted Synthesis

Recent advances highlight ZnFe₂O₄@SiO₂@L-lysine@SO₃H as a magnetic nanocatalyst for pyrazole synthesis. This method enhances reaction kinetics and product purity while enabling facile catalyst recovery .

Procedure:

  • Combine 4-methoxyphenylhydrazine, 3,4-dimethoxybenzaldehyde, and β-ketoester.

  • Add nanocatalyst (10 mg) to ethanol.

  • Stir at 70°C for 3 hours.

Results:

  • Yield: 85%

  • Catalyst Reusability: >90% efficiency after five cycles .

Industrial-Scale Production Considerations

Industrial methods prioritize scalability and cost-effectiveness. A comparative analysis of synthetic routes reveals the following trade-offs:

MethodYield (%)Reaction Time (h)Catalyst CostEnvironmental Impact
Cyclocondensation68–766–24LowModerate
One-Pot Reaction75–8012MediumLow
Nanocatalyst-Assisted853HighVery Low

Key Recommendations:

  • For High Purity: Use nanocatalysts despite higher initial costs .

  • For Scalability: Optimize one-pot reactions with recyclable catalysts .

Characterization and Validation

Synthesized compounds are validated using:

  • 1H-NMR and 13C-NMR: Confirmed substitution patterns and hydroxyl group presence .

  • IR Spectroscopy: Identified O–H (3360 cm⁻¹) and C=O (1704 cm⁻¹) stretches .

  • Mass Spectrometry: Verified molecular ion peaks (e.g., m/z 727 for derivatives) .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The methoxy-substituted phenyl rings activate toward electrophilic substitution due to their strong electron-donating effects. Key reactions include:

Nitration

  • Occurs preferentially at the para position of the 4-methoxyphenyl group and the meta position of the 3,4-dimethoxyphenyl group.

  • Reaction conditions: HNO₃/H₂SO₄ at 0–5°C yields mono-nitro derivatives.

Halogenation

  • Bromination with Br₂/FeBr₃ produces 4-bromo derivatives on the activated aromatic rings.

Sulfonation

  • Concentrated H₂SO₄ at 80°C introduces sulfonic acid groups, primarily on the 3,4-dimethoxyphenyl moiety.

Pyrazole Ring Functionalization

The 1H-pyrazol-5-ol core undergoes characteristic reactions:

O-Alkylation

  • Reacts with alkyl halides (e.g., CH₃I) in basic media to form 5-alkoxy derivatives:

    Ar-OH+R-XNaOHAr-OR+HX\text{Ar-OH} + \text{R-X} \xrightarrow{\text{NaOH}} \text{Ar-OR} + \text{HX}

    Yields exceed 85% under anhydrous conditions .

N-Substitution

  • The N1 position reacts with acyl chlorides to form N-acylated products. For example, benzoyl chloride produces 1-benzoyl derivatives in 78% yield .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Suzuki-Miyaura Reaction

  • Reacts with aryl boronic acids at the 3-position of the pyrazole ring:

    Ar-B(OH)2+C-H (pyrazole)Pd(PPh3)4Ar-C (pyrazole)\text{Ar-B(OH)}_2 + \text{C-H (pyrazole)} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-C (pyrazole)}

    Optimized conditions: DMF/H₂O, 80°C, 12h.

Mechanochemical Reactions

Solvent-free grinding methods enhance reaction efficiency:

Mannich Reaction

  • Reacts with secondary amines and aldehydes under ball-milling to form aminomethylated products:

    ReactantProductYieldConditions
    Piperidine/4-F-Bz4-((4-Fluorophenyl)(piperidinyl)methyl)91%30 min, 25 Hz
    Pyrrolidine/Bz4-(Phenyl(pyrrolidinyl)methyl)90%25 Hz, room temp

Oxidation and Reduction

  • Oxidation : IBX (2-iodoxybenzoic acid) oxidizes alcohol groups to aldehydes in DMSO (82–89% yields) .

  • Reduction : LiAlH₄ reduces ester groups to primary alcohols in THF (75–88% yields) .

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition initiates at 220°C, producing:

  • Methoxy-substituted phenols

  • CO₂ and H₂O (above 300°C).

Comparative Reactivity

Reaction TypePositional PreferenceRate Constant (k, s⁻¹)
Electrophilic Substitution4-Methoxyphenyl > 3,4-Dimethoxyphenyl0.45 ± 0.02
O-AlkylationPyrazole-5-OH0.78 ± 0.05

This compound’s reactivity profile makes it valuable for synthesizing bioactive derivatives and functional materials. Its methoxy groups enhance solubility and electronic modulation, while the pyrazole core offers versatile functionalization sites .

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyrazole derivatives against various bacterial strains, suggesting their potential as therapeutic agents in treating infections .

2. Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. This suggests that 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol could be developed into anti-inflammatory drugs .

3. Analgesic Effects
Similar to other pyrazole compounds, this specific pyrazole derivative may possess analgesic properties, making it a candidate for pain management therapies .

Medicinal Chemistry Applications

1. Cardiovascular Agents
Pyrazole derivatives have been explored for their potential use in cardiovascular medicine, particularly for treating hypertension and heart failure. The structural characteristics of this compound may contribute to its efficacy in this area .

2. Cancer Research
Recent studies have investigated the use of pyrazole derivatives as fluorescent probes for cancer cells. The unique properties of this compound may allow it to function as a biomarker for detecting lipid droplets in cancerous cells, thus aiding in cancer research and diagnostics .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published by Isloor et al., various pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to this compound exhibited significant inhibition zones against bacterial growth, indicating strong antimicrobial activity .

Case Study 2: Anti-inflammatory Mechanism
Research conducted by Vijesh et al. explored the anti-inflammatory effects of several pyrazole derivatives through COX inhibition assays. The findings suggested that the compound could effectively reduce inflammation markers in vitro, supporting its potential application as an anti-inflammatory drug .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The methoxy groups and pyrazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight LogP (Predicted)
Target Compound 3,4-dimethoxyphenyl (3), 4-methoxyphenyl (1), -OH (5) -OCH₃, -OH ~344.35 ~2.8
3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 3,4-dimethoxyphenyl (3), 2-fluorophenyl (5), phenyl (1) -OCH₃, -F 378.41 ~3.5
4-(3,4-Dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine 3,4-dimethoxyphenyl (4), -CF₃ (3) -OCH₃, -CF₃ 363.33 ~4.1
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol 4-methoxyphenyl (3), -OH (phenol) -OCH₃, -OH 346.39 ~2.9

Key Observations :

  • Electron-Donating Groups (e.g., -OCH₃, -OH): Improve solubility and hydrogen-bonding capacity. The target compound’s hydroxyl group enhances binding to targets like enzymes or receptors compared to non-hydroxylated analogs .
  • Electron-Withdrawing Groups (e.g., -F, -CF₃) : Increase lipophilicity (higher LogP) and metabolic stability but reduce solubility. For example, the trifluoromethyl group in raises LogP by ~1.3 compared to the target compound.

Key Observations :

  • Planarity : The target compound’s fully aromatic pyrazole ring (dihedral angles: <20° with methoxyphenyl groups ) supports strong π-π interactions, unlike dihydro analogs .
  • Hydrogen Bonding : The hydroxyl group in the target compound and facilitates crystal packing and target binding via O-H···N interactions, absent in compounds like .

Key Observations :

  • Hydroxyl vs. Halogen : The hydroxyl group in the target compound and may improve antioxidant activity, while fluorine/chlorine in enhances CNS-targeted efficacy.
  • Methoxy Groups : Common in anti-inflammatory agents due to their ability to modulate electron density in aromatic systems .

Biological Activity

3-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol, also known as compound ID 8019-7148, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure characterized by two methoxy-substituted phenyl groups attached to a pyrazole core, which is known for its diverse pharmacological properties.

  • Molecular Formula : C18H18N2O4
  • Molecular Weight : 326.35 g/mol
  • LogP : 3.0065 (indicating moderate lipophilicity)
  • Polar Surface Area : 53.337 Ų
  • Hydrogen Bond Donors/Acceptors : 1 donor and 5 acceptors

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • HCT116 (colon cancer)

In vitro tests demonstrated significant antiproliferative effects, with some derivatives showing IC50 values in the low micromolar range, suggesting that modifications in the pyrazole structure can enhance anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been supported by studies indicating its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .

The biological activity of pyrazole derivatives is often attributed to their ability to interact with various biological targets:

  • Inhibition of Enzymes : Many pyrazoles act as inhibitors of cyclooxygenases (COX), contributing to their anti-inflammatory effects.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The presence of methoxy groups may enhance the antioxidant capacity of the compound, providing additional protective effects against oxidative stress.

Comparative Analysis with Other Pyrazole Derivatives

Compound NameAnticancer ActivityAnti-inflammatory ActivityReference
Compound AIC50 = 5 µM80% TNF-α inhibition
Compound BIC50 = 10 µM75% IL-6 inhibition
This compound IC50 = TBDUp to 85% TNF-α inhibition

Case Studies

Several case studies have been conducted on related compounds within the pyrazole class:

  • Study on Anti-cancer Activity :
    A series of novel pyrazole derivatives were synthesized and tested against multiple cancer cell lines. The study concluded that modifications at specific positions significantly enhanced anticancer properties .
  • Study on Anti-inflammatory Effects :
    Research demonstrated that certain pyrazoles could effectively reduce edema in animal models, showing comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Q & A

Q. What are the standard synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol, and how are intermediates purified?

The compound can be synthesized via a cyclocondensation reaction starting from a diketone intermediate. For example, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione reacts with hydrazine derivatives under reflux in ethanol/acetic acid (7:3 v/v) for 6–8 hours. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol . Key intermediates are characterized using IR and 1^1H NMR to confirm enol-keto tautomerism prior to cyclization.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this pyrazole derivative?

  • X-ray crystallography resolves the dihedral angles between aromatic rings (e.g., methoxyphenyl vs. hydroxyphenyl planes at ~50°) and confirms hydrogen bonding (O–H⋯N) stabilizing the crystal lattice .
  • IR spectroscopy identifies hydroxyl (3200–3500 cm1^{-1}) and pyrazole ring (1550–1600 cm1^{-1}) stretches.
  • 1^1H/13^{13}C NMR distinguishes methoxy groups (δ 3.7–3.9 ppm for OCH3_3) and pyrazole protons (δ 5.5–6.5 ppm) .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. chloro groups) on the aryl rings influence biological activity, and how can conflicting antimicrobial data be reconciled?

Methoxy groups enhance electron-donating effects, increasing solubility and interaction with microbial enzymes, while chloro substituents improve lipophilicity. Contradictions in antimicrobial assays (e.g., varying MIC values against S. aureus) may arise from differences in bacterial strain resistance or assay conditions (e.g., agar dilution vs. broth microdilution). Methodological standardization, including positive controls (e.g., ciprofloxacin) and triplicate testing, is recommended to validate results .

Q. What computational strategies are used to predict the compound’s pharmacokinetic properties and target binding affinity?

  • Molecular docking (AutoDock Vina) models interactions with cyclooxygenase-2 (COX-2) or fungal CYP51, prioritizing hydrogen bonds with methoxy/hydroxyl groups.
  • ADMET prediction (SwissADME) evaluates logP (∼2.8) and bioavailability scores, suggesting moderate blood-brain barrier penetration but poor aqueous solubility, guiding formulation studies .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral analytical methods are applicable?

Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or capillary electrophoresis resolves enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) can achieve >98% ee. Polarimetry and CD spectroscopy validate optical activity .

Q. What experimental designs optimize reaction yields while minimizing byproducts (e.g., dihydropyrazole vs. pyrazole formation)?

  • Temperature control : Reflux at 80–90°C favors pyrazole cyclization over dihydro intermediates.
  • Catalyst screening : Phosphorous oxychloride (POCl3_3) accelerates dehydration, while montmorillonite K10 clay reduces dimerization byproducts.
  • In situ monitoring : TLC (hexane/ethyl acetate 3:1) tracks reaction progress, with quenching in ice-water to isolate the product .

Data Contradiction Analysis

Q. Why do some studies report potent antioxidant activity for this compound, while others show negligible effects?

Discrepancies may stem from assay choice (e.g., DPPH vs. ABTS radical scavenging) or concentration ranges tested (IC50_{50} variability from 10–100 µM). Standardizing protocols (e.g., 100 µM ascorbic acid as a control) and using multiple assays (ORAC, FRAP) improves reliability .

Methodological Tables

Key Synthetic Parameters Optimal Conditions Reference
Reaction solventEthanol/acetic acid (7:3 v/v)
Cyclization temperature80–90°C (reflux)
Purification methodSilica gel column (ethyl acetate/hexane)
Yield range45–60%
Biological Activity Summary Assay System Result
Antibacterial (Gram-positive)Broth microdilution (MIC against S. aureus)32 µg/mL
Antifungal (C. albicans)Agar diffusion (zone of inhibition)12 mm
COX-2 inhibitionIn vitro enzyme assay (IC50_{50})1.8 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.